![molecular formula C11H8N2O3 B14595736 7-Methoxy[1,3]oxazolo[4,5-c]quinolin-2(3H)-one CAS No. 59851-72-8](/img/structure/B14595736.png)
7-Methoxy[1,3]oxazolo[4,5-c]quinolin-2(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Methoxy[1,3]oxazolo[4,5-c]quinolin-2(3H)-one is a heterocyclic compound that features a fused oxazole and quinoline ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy[1,3]oxazolo[4,5-c]quinolin-2(3H)-one can be achieved through various methods. One common approach involves the reaction of 3-amino-1H-2-oxo-4-hydroxyquinolines with appropriate reagents to form the oxazole ring. This can be done using a modified Pictet-Spengler method with Cu(TFA)₂ as a catalyst . Another method involves the use of 3-N-acyl derivatives of 3-amino-1H-2-oxo-4-hydroxyquinolines, where the formation of the oxazole ring depends on the nature of the substituent on the acyl residue .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.
化学反応の分析
Types of Reactions
7-Methoxy[1,3]oxazolo[4,5-c]quinolin-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the oxazole and quinoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce reduced quinoline derivatives.
科学的研究の応用
7-Methoxy[1,3]oxazolo[4,5-c]quinolin-2(3H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antitumor, antimicrobial, and anti-inflammatory agent.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biological Studies: The compound is used in research to understand its interactions with biological targets and its potential therapeutic effects.
作用機序
The mechanism of action of 7-Methoxy[1,3]oxazolo[4,5-c]quinolin-2(3H)-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar quinoline core and have comparable biological activities.
4(3H)-Quinazolinones: These compounds also feature a fused heterocyclic system and are known for their broad applications in medicinal chemistry.
Uniqueness
7-Methoxy[1,3]oxazolo[4,5-c]quinolin-2(3H)-one is unique due to its specific oxazole-quinoline fusion, which imparts distinct chemical and biological properties. Its methoxy group at the 7-position further differentiates it from other similar compounds, potentially enhancing its biological activity and selectivity.
特性
CAS番号 |
59851-72-8 |
|---|---|
分子式 |
C11H8N2O3 |
分子量 |
216.19 g/mol |
IUPAC名 |
7-methoxy-3H-[1,3]oxazolo[4,5-c]quinolin-2-one |
InChI |
InChI=1S/C11H8N2O3/c1-15-6-2-3-7-8(4-6)12-5-9-10(7)16-11(14)13-9/h2-5H,1H3,(H,13,14) |
InChIキー |
LIHIYEJZELEXTN-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=NC=C3C(=C2C=C1)OC(=O)N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


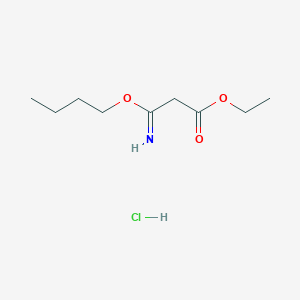
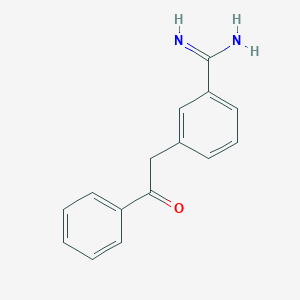
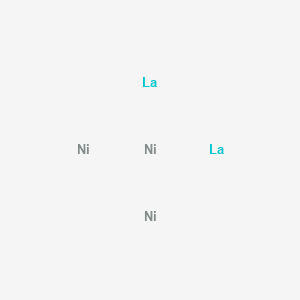
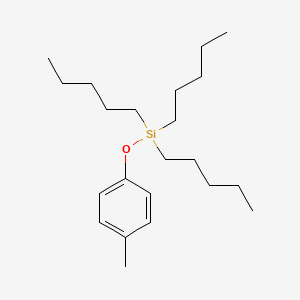


![4-amino-3,5-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-2-one](/img/structure/B14595713.png)


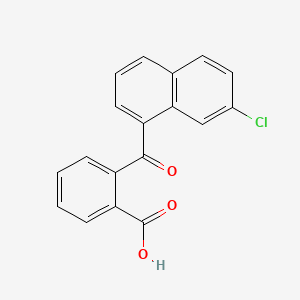


![6,6'-[Ethane-1,2-diylbis(azanediyleth-1-yl-1-ylidene)]bis(4-methylcyclohexa-2,4-dien-1-one)](/img/structure/B14595759.png)

